Diflunisal acyl glucuronide
CAS No.: 58446-30-3
Cat. No.: VC21344642
Molecular Formula: C19H16F2O9
Molecular Weight: 426.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 58446-30-3 |
---|---|
Molecular Formula | C19H16F2O9 |
Molecular Weight | 426.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 |
Standard InChI Key | HDNSISKAKJZJPR-NAHJCDBISA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Biochemical Identity and Formation
Diflunisal acyl glucuronide is formed through the conjugation of diflunisal with glucuronic acid at the carboxylic acid functional group. This metabolic process represents one of the primary pathways for diflunisal biotransformation, alongside phenolic glucuronidation and sulfation. The formation of diflunisal acyl glucuronide occurs predominantly in the liver through the action of UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of diflunisal . This conjugation reaction serves as a critical detoxification mechanism that enhances the water solubility of diflunisal, thereby facilitating its elimination from the body.
Diflunisal metabolism involves conversion into three primary metabolites: diflunisal sulfate, diflunisal acyl glucuronide, and diflunisal phenolic glucuronide . Among these metabolites, glucuronidation predominates over sulfation as the major biotransformation pathway. The formation of diflunisal acyl glucuronide specifically involves the conjugation of glucuronic acid with the carboxyl group of the diflunisal molecule, resulting in a 1-O-acyl glucuronide structure that possesses distinctive chemical properties and reactivity profiles.
Chemical Structure and Stability
Unlike other metabolites of diflunisal, the acyl glucuronide exhibits notable instability at physiological pH. This instability manifests as two distinct processes: hydrolysis, which regenerates the parent compound diflunisal, and rearrangement via intramolecular acyl migration to form positional isomers . The acyl migration process leads to the formation of 2-, 3-, and 4-O-acyl-positional isomers, which possess different chemical properties and biological activities compared to the parent 1-O-acyl glucuronide . This chemical lability represents a critical characteristic that distinguishes diflunisal acyl glucuronide from the more stable phenolic glucuronide and sulfate conjugates of diflunisal.
Metabolic Pathways and Disposition
Urinary Excretion Patterns
Comprehensive metabolic studies have quantified the urinary recovery of diflunisal and its various metabolites following oral administration. The data reveal that diflunisal acyl glucuronide represents a significant proportion of the excreted metabolites, with its recovery in urine demonstrating a dose-dependent relationship. Table 1 presents the urinary recovery of diflunisal and its metabolites following administration of different doses to healthy volunteers.
Table 1: Urinary Recovery of Diflunisal and Metabolites Following Single Oral Doses
Dose of diflunisal | Diflunisal and metabolites (%) | Diflunisal (%) | Diflunisal sulfate (%) | Diflunisal phenolic glucuronide (%) | Diflunisal acyl glucuronide (%) |
---|---|---|---|---|---|
100 mg | 82.3±7.5 | 7.9±1.8 | 9.3±3.7 | 30.6±3.8 | 52.3±4.6 |
250 mg | 88.5±19.3 | 5.4±2.6 | 11.8±3.3 | 35.3±5.4 | 47.5±5.3 |
500 mg | 91.5±18.7 | 5.6±2.8 | 12.6±4.0 | 40.6±6.6 | 41.2±5.2 |
750 mg | 86.5±18.9 | 4.5±1.2 | 16.1±4.9 | 35.6±3.9 | 43.9±3.1 |
1,000 mg | 78.9±11.9 | 5.5±2.9 | 18.1±4.8 | 36.3±4.4 | 40.2±3.4 |
Values represent mean±SD for 6 healthy male volunteers.
Notably, the data demonstrate an inverse relationship between diflunisal dose and the percentage of dose excreted as acyl glucuronide, with recovery decreasing from 52.3±4.6% at a 100 mg dose to 40.2±3.4% at a 1,000 mg dose . This trend suggests potential saturation of the acyl glucuronidation pathway at higher doses, possibly redirecting metabolism toward alternative pathways such as sulfation, which shows a corresponding increase with dose.
Biliary Excretion and Enterohepatic Circulation
Pharmacokinetic Properties
The pharmacokinetic profile of diflunisal acyl glucuronide demonstrates significant variation depending on physiological factors, particularly renal function. Studies have characterized the appearance and elimination of total diflunisal glucuronides (including both acyl and phenolic forms) in plasma following diflunisal administration.
Plasma Concentration and Elimination Half-Life
Following oral administration of diflunisal, total diflunisal glucuronides rapidly appear in plasma, reaching maximal concentrations of 8-10 μg/ml within 2-4 hours post-dose in healthy volunteers and in patients with moderate to preterminal renal insufficiency . In patients with terminal renal insufficiency, the appearance of glucuronides in plasma is delayed, occurring approximately 6 hours after dosing.
The elimination half-life of total diflunisal glucuronides varies significantly with renal function, as detailed in Table 2.
Table 2: Elimination Half-Life of Total Diflunisal Glucuronides in Different Populations
Population | Renal Function | Elimination Half-Life (hours) |
---|---|---|
Healthy volunteers | Creatinine clearance > 95 ml/min | 14.8 |
Moderate renal insufficiency | Creatinine clearance 10-50 ml/min | 32.7 |
Preterminal renal insufficiency | Creatinine clearance 2-10 ml/min | 84.4 |
Terminal renal insufficiency | Creatinine clearance < 2 ml/min | 219 |
Data derived from pharmacokinetic studies following administration of 500 mg diflunisal.
This marked prolongation of elimination half-life with declining renal function underscores the significant impact of renal clearance on the disposition of diflunisal glucuronides, including the acyl glucuronide form. The substantial extension of half-life in patients with severe renal impairment necessitates careful dosage adjustment to prevent potential accumulation and associated toxicity.
Chemical Reactivity and Transformations
A distinctive characteristic of diflunisal acyl glucuronide is its chemical reactivity, particularly its susceptibility to hydrolysis and isomerization. These chemical transformations significantly influence the compound's biological behavior and potential interactions with endogenous proteins.
Hydrolysis and Regeneration of Parent Compound
In vivo studies using bile-exteriorized rats have demonstrated that following administration of diflunisal acyl glucuronide, approximately 9% of the dose undergoes hydrolysis, leading to the regeneration of diflunisal . This liberated diflunisal subsequently undergoes reconjugation, resulting in the formation of diflunisal phenolic glucuronide (9% of the dose) and diflunisal sulfate (8% of the dose) . This hydrolysis-reconjugation cycle contributes to the complex metabolic profile of diflunisal and potentially influences its pharmacokinetic characteristics.
Acyl Migration and Isomerization
Beyond hydrolysis, diflunisal acyl glucuronide undergoes intramolecular acyl migration, resulting in the formation of positional isomers. Research has demonstrated that following intravenous administration of diflunisal acyl glucuronide to rats, approximately 17% of the dose is recovered as positional isomers (2-, 3-, and 4-O-acyl forms) . These isomers exhibit different chemical properties and biological activities compared to the parent 1-O-acyl glucuronide.
Interestingly, studies comparing the disposition of diflunisal acyl glucuronide with an equimolar mixture of its three isomers have revealed distinct metabolic fates. When rats were administered the isomer mixture, 52% was recovered unchanged in urine and bile over 6 hours, with substantially less hydrolysis (< 3% recovered as phenolic glucuronide and sulfate) compared to administration of the parent acyl glucuronide . This finding suggests different susceptibilities to hydrolytic processes among the various positional isomers.
Formation of Higher-Order Conjugates
A particularly intriguing aspect of diflunisal acyl glucuronide metabolism is the formation of "diglucuronides" - compounds resulting from further glucuronidation of the positional isomers of diflunisal acyl glucuronide. These highly polar metabolites represent a novel metabolic pathway in diflunisal disposition.
Impact of Hepatic Impairment on Glucuronidation
The formation and disposition of diflunisal acyl glucuronide are significantly affected by hepatic function, as the liver represents the primary site of glucuronidation. Studies comparing diflunisal metabolism in healthy volunteers and patients with liver cirrhosis have provided valuable insights into the impact of hepatic impairment on acyl glucuronidation pathways.
In cirrhotic patients, the unbound partial clearances of both phenolic and acyl glucuronides are significantly reduced by approximately 38% compared to healthy volunteers . This reduction in glucuronidation capacity likely contributes to altered diflunisal pharmacokinetics and potentially influences the drug's efficacy and safety profile in patients with hepatic impairment. Interestingly, while both glucuronidation pathways are impaired in cirrhosis, the unbound partial clearance to the sulfate conjugate remains relatively unaffected, suggesting differential susceptibility of various conjugation pathways to hepatic dysfunction .
Drug Interactions Involving Glucuronidation Pathways
The glucuronidation of diflunisal, including formation of diflunisal acyl glucuronide, presents potential sites for drug-drug interactions with compounds that share similar metabolic pathways or influence glucuronidation processes.
Interaction with Indomethacin
Studies have demonstrated significant interactions between diflunisal and indomethacin, another non-steroidal anti-inflammatory drug that undergoes glucuronidation. In vitro research using human liver microsomes has shown that diflunisal inhibits the glucuronidation of indomethacin with IC50 values ranging from 100 to 231 μM, with more potent inhibition observed in some microsomal preparations (IC50 of 15.2 to 48.7 μM) .
The clinical relevance of this interaction has been confirmed in vivo, where high-dose diflunisal (1,500 mg daily) dramatically decreased the renal clearance of indomethacin from 21.9 to 1.8 ml/min (a 92% reduction) and reduced the renal excretion of both unchanged indomethacin (63% reduction) and glucuronidated indomethacin (82% reduction) . These findings highlight the potential for significant pharmacokinetic interactions when diflunisal is co-administered with other drugs metabolized via glucuronidation pathways.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume